molecular formula C9H8N2O6 B1230788 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid CAS No. 162252-45-1

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

Cat. No. B1230788
M. Wt: 240.17 g/mol
InChI Key: JIDRTCHFBHJIDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid involves several chemical reactions, starting from basic aromatic compounds to the final product through steps like nitration, acylation, and hydrolysis. One method reported involves the reaction of benzo[15]crown-5, glacial acetic acid, and hydroxylamine hydrochloride, utilizing polyphosphoric acid as a catalyst in a one-pot reaction (Wei et al., 2004). Another synthesis route describes the SNAr reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to AB-type monomers for polybenzimidazoles, showcasing the versatility of the synthetic pathways that lead to related compounds (Begunov & Valyaeva, 2015).

Molecular Structure Analysis

The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has been characterized through crystallographic studies. It crystallizes as hydrogen-bonded dimers with specific dihedral angles for its substituent groups relative to the phenyl moiety, indicating a structured and stabilized molecular configuration through intermolecular hydrogen bonding (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and its derivatives are diverse, including processes like esterification, nitration, catalytic hydrogenation, alkylation, and acylation. These reactions are foundational for synthesizing various compounds with potential pharmaceutical applications. An example includes the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy) benzoic acid through a six-step reaction process starting from m-hydroxybenzoic acid, highlighting the compound's reactivity and the complexity of its derivative synthesis (Hu, 2010).

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and degradation pathways of nitisinone, a compound with structural similarities to 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. This research provides valuable insights into the analytical methods that could be applied to study the stability and degradation products of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid under various conditions (Barchańska et al., 2019).

Advanced Oxidation Processes for Environmental Remediation

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the by-products, biotoxicity, and degradation pathways. This research is pertinent for understanding how AOPs could be used to degrade environmental contaminants, including potentially 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid and its by-products, highlighting the compound's relevance in environmental science and pollution remediation (Qutob et al., 2022).

Antioxidant Activity and Pharmacological Potential

The review by Munteanu and Apetrei (2021) on determining antioxidant activity presents various methods that could be applied to evaluate the antioxidant potential of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid. Antioxidant compounds play a crucial role in combating oxidative stress in biological systems, suggesting potential therapeutic applications of the compound (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, specific safety and hazard information for “4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid” is not available .

Future Directions

The future directions of a compound refer to potential applications and areas of study. While specific future directions for “4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid” are not available, related compounds have been studied for their potential applications .

properties

IUPAC Name

4-acetamido-3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDRTCHFBHJIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391837
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid

CAS RN

162252-45-1
Record name 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 104 (0.850 g, 3.54 mmol) was dissolved in 0.1N NaOH (80 mL), and the mixture was stirred at room temperature for 4 hours. This was acidified with concentrated HCl (2 mL), diluted with water (20 mL), and extracted with ethyl acetate (3×60 mL). The combined extracts were dried (Na2SO4) and concentrated on a rotary evaporator to give crystalline 105 (0.712 g, 98.4% yield): mp 256-259° C. (methanol).
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
98.4%

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